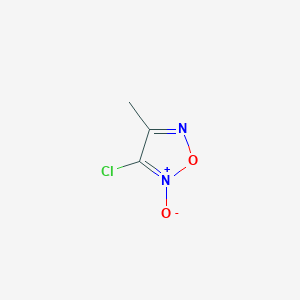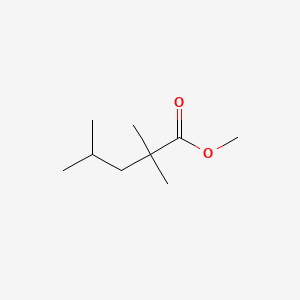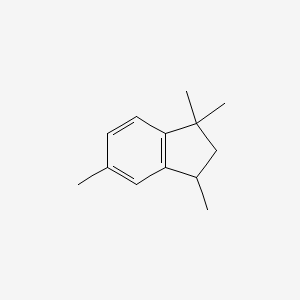
3-Chloro-4-methyl-1,2,5-oxadiazole 2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-methyl-1,2,5-oxadiazole 2-oxide is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered ring structures containing two nitrogen atoms, one oxygen atom, and two carbon atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-methyl-1,2,5-oxadiazole 2-oxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of nitrile oxides with aliphatic or aromatic nitriles through a 1,3-dipolar cycloaddition . The intermediate nitrile oxide can be obtained from easily available precursors such as 2-methyl-4-nitro-3-isoxazolin-5(2H)-one .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Chloro-4-methyl-1,2,5-oxadiazole 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted oxadiazoles, amines, and other heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
3-Chloro-4-methyl-1,2,5-oxadiazole 2-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Medicine: It is being investigated for its potential use in drug development, particularly for its anticancer and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 3-Chloro-4-methyl-1,2,5-oxadiazole 2-oxide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
1,2,4-Oxadiazole: Another regioisomer with different electronic properties and applications.
1,3,4-Oxadiazole: Known for its use in pharmaceuticals and agrochemicals.
1,2,3-Oxadiazole: Less common but still of interest for its unique chemical properties.
Eigenschaften
CAS-Nummer |
65514-04-7 |
|---|---|
Molekularformel |
C3H3ClN2O2 |
Molekulargewicht |
134.52 g/mol |
IUPAC-Name |
3-chloro-4-methyl-2-oxido-1,2,5-oxadiazol-2-ium |
InChI |
InChI=1S/C3H3ClN2O2/c1-2-3(4)6(7)8-5-2/h1H3 |
InChI-Schlüssel |
HHCNNFNZYXACGX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NO[N+](=C1Cl)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)-](/img/structure/B14471872.png)





![[(2,2-Dimethylpropanoyl)oxy]methyl 2-(acetyloxy)benzoate](/img/structure/B14471891.png)
![4,6,11-Trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B14471907.png)
![2-[2-(Decyloxy)-1-phenylethylidene]hydrazine-1-carboxamide](/img/structure/B14471911.png)





